1,4,5,9-tetrahydropurin-6-one
Description
Significance of Purine (B94841) Scaffolds in Chemical Biology
Overview of Purine Heterocycles and their Biological Importance
Purines are nitrogen-containing heterocyclic compounds built upon a fused ring system of a pyrimidine (B1678525) and an imidazole (B134444) ring. acs.org This core structure is the foundation for some of the most critical molecules in biochemistry. The purine bases, adenine (B156593) and guanine (B1146940), are fundamental components of the nucleic acids DNA and RNA, which carry the genetic blueprint of all living organisms. nih.gov Beyond their role in genetics, purine derivatives are central to cellular energy metabolism, primarily as adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. nih.gov They also function as key signaling molecules, such as cyclic adenosine monophosphate (cAMP), and are integral parts of essential coenzymes like NADH and coenzyme A. acs.org The vast biological significance of purines has made them a privileged scaffold in medicinal chemistry, leading to the development of a wide array of drugs with antiviral, anticancer, and anti-inflammatory properties. core.ac.uk
Distinctive Features of Reduced Purine Systems, including Dihydropurines
While the aromatic nature of purines like adenine and guanine is crucial for their function in DNA and RNA, reduced purine systems, such as dihydropurines, exhibit distinct chemical and biological characteristics. Dihydropurines are purine derivatives in which one of the double bonds in the heterocyclic ring system has been saturated, resulting in a less rigid, three-dimensional structure. This structural alteration significantly impacts their electronic properties and their ability to interact with biological targets.
The subject of this article, 5,7-dihydro-4H-purin-6-ol, is a dihydropurine. It is an enol tautomer of hypoxanthine (B114508) (which exists predominantly as the keto form, 1,7-dihydro-6H-purin-6-one). nist.govchemeo.com Theoretical studies on hypoxanthine have shown that the keto forms are energetically more stable than the enol forms in the gas phase. acs.orgacs.org This tautomeric preference is a critical feature of many purine systems and influences their hydrogen bonding patterns and, consequently, their biological roles. For instance, the ability of a purine to exist in different tautomeric forms can be a source of natural mutations if an unusual tautomer pairs with an incorrect base during DNA replication. nih.gov
Historical Context of Dihydropurine Research and Structural Analogs
The study of purines dates back to the 19th century with the isolation of uric acid. However, the exploration of reduced purines and their analogs as pharmacologically active agents gained significant momentum in the mid-20th century. A landmark example is allopurinol (B61711), a structural analog of hypoxanthine and a dihydropurine derivative. First synthesized in the 1950s and approved for medical use in the 1960s, allopurinol acts as an inhibitor of the enzyme xanthine (B1682287) oxidase. wikipedia.org This enzyme is responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.orgnih.govnih.gov By inhibiting this enzyme, allopurinol reduces the production of uric acid, making it a cornerstone in the treatment of gout.
The research into structural analogs of purines has been a fertile ground for drug discovery. Isoguanine (B23775), an isomer of guanine, is another example that highlights the importance of tautomerism. Studies have shown that the tautomeric equilibrium of isoguanine is highly sensitive to its environment, which has implications for its potential use in expanded genetic systems and its role in mutagenesis. acs.orgnih.govnih.gov The investigation of such analogs provides valuable insights into the structure-activity relationships of purine-based compounds and informs the design of new therapeutic agents.
Current Research Landscape and Academic Relevance of the 5,7-dihydro-4H-purin-6-ol Scaffold
While direct research on 5,7-dihydro-4H-purin-6-ol is not extensive, the broader field of dihydropurine chemistry remains highly active. Current research often focuses on the synthesis of novel purine derivatives and the evaluation of their biological activities. For instance, recent studies have explored the synthesis of various substituted purines as potential anticancer, anti-inflammatory, and antiviral agents. nih.gov
The academic relevance of the 5,7-dihydro-4H-purin-6-ol scaffold lies primarily in its identity as a tautomer of hypoxanthine. Understanding the properties and relative stability of such enol forms is crucial for a complete picture of purine biochemistry. Hypoxanthine itself is a key intermediate in purine metabolism and its degradation is a significant focus of research, particularly in the context of diseases like gout and conditions related to oxidative stress. nih.govunibo.it
Furthermore, structural analogs such as 8-hydroxypurine (5,7-dihydro-4H-purin-8-ol), which shares the dihydropurine core, have been shown to possess a range of biological activities, including xanthine oxidase inhibition and antagonism of the corticotropin-releasing hormone receptor. hmdb.ca This suggests that the dihydropurine scaffold present in 5,7-dihydro-4H-purin-6-ol could serve as a template for the design of new pharmacologically active molecules. The ongoing exploration of purine chemical space continues to reveal the therapeutic potential of these versatile heterocyclic systems.
Properties
CAS No. |
98325-50-9 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
1,4,5,9-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-4H,(H,6,7)(H,8,9,10) |
InChI Key |
PQFINBOMEPVFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dihydro 4h Purin 6 Ol and Its Structural Analogs
De Novo Synthetic Routes to the 5,7-dihydro-4H-purin-6-ol Core
The construction of the purine (B94841) ring system from acyclic or simpler heterocyclic precursors is known as de novo synthesis. In a laboratory context, this differs from the well-understood biochemical de novo purine biosynthesis pathway that produces nucleotides like inosine (B1671953) monophosphate (IMP). biochemden.commicrobenotes.com Chemical synthesis focuses on building the fused imidazole (B134444) and pyrimidine (B1678525) rings through strategic cyclization reactions.
Cyclization Reactions for Purine Ring Formation
The most classical and versatile method for synthesizing the purine core is the Traube purine synthesis, first reported in 1900. wikipedia.org This approach involves the condensation of a substituted pyrimidine with a one-carbon unit. To obtain the 6-ol (or its tautomeric 6-oxo form), the synthesis typically starts with a 4,5-diaminopyrimidine derivative.
The general process involves two key steps:
Preparation of a 4,5-diaminopyrimidin-6-ol: This intermediate is the foundation for the purine scaffold.
Cyclization: The 4,5-diamino groups are cyclized with a reagent that provides the C8 carbon of the purine ring. Common reagents for this step include formic acid, which yields the unsubstituted purine at C8, or other carboxylic acid derivatives.
The final step in the biochemical de novo synthesis of purines also involves a cyclization reaction, where 5-formaminoimidazole-4-carboxamide ribotide (FAICAR) is converted into inosine monophosphate (IMP) by the enzyme IMP cyclohydrolase. biochemden.comyoutube.com This biological transformation conceptually mirrors the chemical cyclization strategies used in the lab to form the fused imidazole ring.
Table 1: Common Precursors and Reagents in Traube Purine Synthesis for 6-Oxopurines
| Pyrimidine Precursor | C8 Source Reagent | Resulting C8-Substituent |
|---|---|---|
| 4,5-Diaminopyrimidin-6-ol | Formic Acid | -H |
| 4,5-Diaminopyrimidin-6-ol | Acetic Anhydride (B1165640) | -CH₃ |
| 4,5-Diaminopyrimidin-6-ol | Diethyl carbonate | -OH (Xanthine) |
Strategies for Controlled Introduction of Dihydrogenation
The introduction of saturation into the aromatic and thermodynamically stable purine ring is a significant synthetic hurdle. Direct reduction of a pre-formed purine-6-ol (hypoxanthine) risks over-reduction or decomposition. Therefore, strategies for achieving the 5,7-dihydro state must be carefully considered.
Potential methodologies include:
Catalytic Hydrogenation: The use of hydrogen gas with catalysts like palladium, platinum, or rhodium is a powerful reduction method. However, for heteroaromatic systems, this can often lead to complete saturation of the rings or cleavage of C-N bonds. Achieving selective reduction to the 5,7-dihydro level would require careful optimization of the catalyst, pressure, and solvent conditions.
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used to reduce carbonyls and other specific functional groups. Their ability to reduce the purine core is limited unless the ring is first "activated," for instance, by quaternization of a ring nitrogen to form a purinium salt, which would be more susceptible to hydride attack.
Synthesis from Partially Saturated Precursors: A more controlled approach involves building the purine ring system from precursors that already contain the desired level of saturation. This circumvents the challenge of reducing the stable aromatic purine. For example, a cyclization strategy analogous to the synthesis of 1,4-dihydropyridines could potentially be adapted, although this remains a speculative route for the purine core. organic-chemistry.org
Functionalization and Derivatization of the 5,7-dihydro-4H-purin-6-ol Scaffold
Once the core scaffold is obtained, its chemical properties can be modified through various functionalization reactions. The introduction of dihydrogenation at the 5,7-positions significantly alters the electronic properties of the ring compared to its aromatic counterpart, influencing the regioselectivity of subsequent reactions.
Regioselective Substitution Reactions on the Purine Ring
In aromatic purines, the C2, C6, and C8 positions are common sites for substitution. The reactivity of these positions is dictated by the electron-withdrawing nature of the nitrogen atoms. For instance, direct C-H cyanation of purines often occurs at the electron-rich C8 position of the imidazole motif. mdpi.com Modern catalytic methods have also enabled the selective C-H functionalization of purines, often directed by chelation to a ring nitrogen like N1. nih.gov
For the 5,7-dihydro-4H-purin-6-ol scaffold, the reactivity profile changes dramatically. The dihydropyrimidine (B8664642) portion of the molecule may exhibit reactivity similar to that of an enamine or a cyclic amide, making the carbon atoms adjacent to the nitrogen atoms susceptible to different types of electrophilic or nucleophilic attack than in the aromatic system.
Transformations at the Hydroxyl Moiety (e.g., Etherification, Esterification)
The 6-hydroxyl group of the target compound exists in a tautomeric equilibrium with its 6-keto form (a lactam). This moiety is a prime site for derivatization.
Etherification: The formation of an ether at the O6 position can be achieved via reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) and then treated with an alkyl halide.
Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.
Table 2: Example Reagents for Modifying the 6-Hydroxyl Group
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | 6-methoxy |
| Etherification | Alkyl Halide | Benzyl Bromide (BnBr) | 6-(benzyloxy) |
| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 6-acetoxy |
Modifications of the Purine Nitrogen Atoms (e.g., Alkylation, Acylation)
The purine ring system contains several nitrogen atoms that can be sites for alkylation or acylation. In the aromatic purine scaffold, N9 is the most common site of alkylation due to its steric accessibility and electronic properties. However, reactions can also occur at N1, N3, and N7 depending on the substrate and reaction conditions. researchgate.net
In the 5,7-dihydro-4H-purin-6-ol structure, the N7 position is an N-H bond and represents a likely site for substitution, similar to a secondary amine. The N9 position remains a potential site as well. The choice of base, solvent, and electrophile can influence the regioselectivity of these modifications. Multicomponent coupling reactions using boronate complexes have also been developed for the diastereoselective alkylation of activated nitrogen heterocycles, a strategy that could potentially be adapted for this scaffold. nih.govnih.gov
Table 3: Common Reagents for N-Alkylation and N-Acylation
| Reaction Type | Reagent Class | Example Reagent |
|---|---|---|
| Alkylation | Alkyl Halide | Ethyl Iodide |
| Alkylation | Alkyl Halide | Propargyl Bromide |
| Acylation | Acyl Chloride | Benzoyl Chloride |
Advanced Synthetic Techniques in Dihydropurine Chemistry
Modern synthetic strategies for heterocyclic compounds, including structures analogous to dihydropurines, focus on maximizing efficiency and minimizing environmental impact. These techniques often involve innovative reaction designs that streamline synthetic pathways and enhance control over the chemical transformations.
Multicomponent reactions (MCRs) are highly convergent chemical reactions where three or more starting materials react in a single step to form a product that contains substantial portions of all the initial components. nih.gov This approach offers significant advantages, including reduced synthesis time, lower energy consumption, and minimized waste production, aligning well with the principles of sustainable chemistry. nih.govichem.md
In the synthesis of analogous heterocyclic systems like dihydropyridines and dihydropyrimidinones, MCRs are well-established. The Hantzsch reaction, for example, is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines. frontiersin.orgijcrt.org Similarly, the Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones. ichem.mdijpsr.com These reactions proceed through a presumed series of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to form the heterocyclic ring. frontiersin.org The efficiency of these MCRs can be influenced by various factors such as the solvent, temperature, and the nature of the substituents on the reactants. ijcrt.org
Table 1: Examples of Multicomponent Reactions for Synthesis of Dihydropurine Analogs
| Reaction Name | Reactants | Product | Key Advantages |
|---|---|---|---|
| Hantzsch Reaction | Aldehyde, β-ketoester (2 equiv.), Ammonium Acetate | 1,4-Dihydropyridine (B1200194) derivatives | High atom economy, operational simplicity, good product yields. ijcrt.org |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one derivatives | Efficient C-C bond formation, combinatorial synthesis without intermediate isolation. ichem.mdijpsr.com |
The use of catalysts is crucial for enhancing the rate, yield, and selectivity of dihydropurine analog synthesis. Catalysts can lower the activation energy of the reaction, often allowing for milder reaction conditions and shorter completion times. A wide array of catalytic systems have been explored for these transformations.
Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability, which is both cost-effective and environmentally friendly. frontiersin.org Examples include zeolite-anchored catalysts, heteropolyacid-clay (HPA-Clay), and magnetic nanocatalysts. ichem.mdfrontiersin.org For instance, a CoFe₂O₄@SiO₄-NH₂-Co(II) catalyst has been used for the synthesis of dihydropyridine (B1217469) derivatives, demonstrating high yielding capacity and sustainability. frontiersin.org Iron oxide nanoparticles (FeO NPs) synthesized via green methods have also been employed as effective heterogeneous catalysts in the one-pot synthesis of dihydropyrimidinone derivatives under microwave irradiation, resulting in excellent yields (90-98%) and short reaction times. researchgate.net
Homogeneous catalysts, including Lewis acids like Yb(OTf)₃ and organocatalysts such as isothiourea, have also been successfully applied. rsc.org These catalysts can offer high selectivity, including enantioselectivity, for the synthesis of chiral dihydropyridine derivatives. rsc.org
Table 2: Comparison of Catalytic Systems in the Synthesis of Analogous Heterocycles
| Catalyst | Reaction Type | Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Zeolite-anchored Zr-ZSM-5 | Hantzsch Reaction | Aqueous ethanol | 96% | Illustrious catalyst for 1,4-dihydropyridines. frontiersin.org |
| HPA-Clay | Biginelli Reaction | Solvent-free | Excellent yields | Recyclable, aligns with green chemistry principles. ichem.md |
| FeO Nanoparticles | Biginelli-type Reaction | Microwave, solvent-free | 90-98% | Rapid reaction, easy work-up, reusable nanocatalyst. researchgate.net |
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. frontiersin.org This approach focuses on the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.
A key strategy is the use of environmentally benign solvents or the elimination of solvents altogether. Water, ethanol, and deep eutectic solvents (DES) are considered greener alternatives to volatile and toxic organic solvents. ias.ac.in Solvent-free, or "neat," reaction conditions have been shown to be highly effective for MCRs like the Hantzsch and Biginelli reactions, often leading to shorter reaction times, simpler work-up procedures, and higher yields. ijcrt.orgijpsr.comresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields and selectivity compared to conventional heating methods. researchgate.netnih.gov
The combination of MCRs with green catalysts and solvents represents a powerful, sustainable methodology in organic synthesis. frontiersin.org The reusability of heterogeneous catalysts, for example, reduces waste and cost, contributing to a more sustainable chemical process. ichem.mdfrontiersin.org
Table 3: Green Chemistry Approaches in Analogous Heterocycle Synthesis
| Green Principle | Application Example | Outcome |
|---|---|---|
| Green Solvents | Use of Deep Eutectic Solvents (DES) or Glycerol in Hantzsch reaction. sapub.orgias.ac.in | Biodegradable and non-toxic reaction medium, efficient synthesis. |
| Solvent-Free Conditions | Biginelli reaction performed without solvent, using a catalyst. ichem.mdijpsr.com | Reduced waste, operational simplicity, excellent yields. ijpsr.com |
| Energy Efficiency | Microwave-promoted synthesis of 1,4-dihydropyridines. researchgate.netnih.gov | Higher selectivity, improved yields, and reduced reaction times. nih.gov |
Synthetic Characterization of Novel 5,7-dihydro-4H-purin-6-ol Derivatives
Following the synthesis of novel 5,7-dihydro-4H-purin-6-ol derivatives, a comprehensive structural characterization is essential to confirm the identity and purity of the compounds. This is typically achieved through a combination of spectroscopic and analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands can confirm the presence of N-H, C=O, C-N, and C-H bonds, providing initial evidence of the successful formation of the target heterocyclic structure. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are among the most powerful tools for elucidating the precise structure of organic molecules. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. frontiersin.orgresearchgate.net ¹³C NMR provides information on the carbon skeleton of the molecule. frontiersin.orgresearchgate.net The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) are all used to assemble the final structure. rsc.org
Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized compound, which is crucial for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula to support the structural assignment. researchgate.net
Table 4: Spectroscopic and Analytical Characterization Techniques
| Technique | Information Provided | Application Example |
|---|---|---|
| FTIR | Identification of functional groups (e.g., N-H, C=O). | Confirming the presence of amide and amine groups in the purine ring. researchgate.net |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Assigning signals to specific protons on the dihydro-purine core and its substituents. researchgate.netrsc.org |
| ¹³C NMR | Carbon skeleton and chemical environment of carbon atoms. | Confirming the number and types of carbon atoms in the final product. frontiersin.orgrsc.org |
| Mass Spectrometry | Molecular weight and molecular formula. | Determining the exact mass to confirm the elemental composition of a novel derivative. |
Molecular Structure and Conformational Dynamics of 5,7 Dihydro 4h Purin 6 Ol
Tautomeric Equilibria and Isomeric Forms of Dihydropurines
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical feature of many heterocyclic compounds, including purine (B94841) derivatives. rsc.orgmdpi.com For 5,7-dihydro-4H-purin-6-ol, the presence of labile protons on nitrogen and oxygen atoms allows for the existence of multiple tautomeric forms, primarily involving keto-enol and amine-imine exchanges. The relative stability of these tautomers is governed by a delicate balance of factors including aromaticity, solvent effects, and intramolecular interactions. mdpi.comresearchgate.net
The experimental elucidation of tautomeric equilibria in solution and the solid state relies on various spectroscopic techniques. While specific experimental data for 5,7-dihydro-4H-purin-6-ol is not extensively documented, the methodologies applied to analogous systems provide a clear framework for such investigations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the dominant tautomer in solution. Chemical shifts, particularly of the protons attached to nitrogen and carbon atoms adjacent to the tautomeric sites, are highly sensitive to the electronic environment. Variable-temperature NMR studies can also provide thermodynamic parameters for the equilibrium. nih.gov
Infrared (IR) spectroscopy offers insights into the functional groups present. For instance, the keto-enol tautomerism of the purin-6-ol moiety can be probed by observing the characteristic stretching frequencies of C=O (keto form) versus O-H and C=C (enol form) bonds. researchgate.net Similarly, UV/Vis spectroscopy can be used, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated π-electron systems. researchgate.net In the solid state, X-ray crystallography provides definitive structural information, although it should be noted that crystal packing forces can favor a single tautomer that may not be the most stable form in solution. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating tautomerism. researchgate.netmdpi.com These methods allow for the calculation of the relative Gibbs free energies of different tautomers in the gas phase and in various solvents, providing a quantitative prediction of their equilibrium distribution. researchgate.netmdpi.com
Aromaticity is a key determinant of tautomer stability in heterocyclic systems. For the parent purine molecule, the stability of N-H tautomers has been shown to increase with the aromaticity of the molecule, following the order 9-H > 7-H > 3-H > 1-H. rsc.org This stability has been correlated with aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which shows higher values for the more stable tautomers. rsc.org
Table 1: Predicted Tautomer Stability for a Model Purine System This table illustrates the general principles of how computational methods are used to predict the relative stability of tautomers based on aromaticity. Data is conceptual and based on findings for parent purine systems.
| Tautomer | Relative Energy (kcal/mol) | HOMA (Pyrimidine Ring) | HOMA (Imidazole Ring) | Predicted Stability |
|---|---|---|---|---|
| 9-H Tautomer | 0.00 | 0.971 | 0.742 | Most Stable rsc.org |
| 7-H Tautomer | >0 | Lower | Lower | Less Stable rsc.org |
| 3-H Tautomer | >>0 | Lower | Lower | Less Stable rsc.org |
| 1-H Tautomer | >>>0 | Lower | Lower | Least Stable rsc.org |
Conformational Analysis and Molecular Flexibility
Unlike the planar, rigid structure of aromatic purines, the 5,7-dihydro-4H-purin-6-ol molecule possesses significant conformational flexibility due to the sp³-hybridized carbon atoms in the dihydropyrimidine (B8664642) ring.
The conformational preferences of the dihydropurine core can be significantly influenced by the nature and position of substituents. Steric and electronic effects play crucial roles in determining the energetically favored conformations.
Steric Hindrance: Bulky substituents can create steric strain that forces the molecule into a specific, nonplanar conformation to minimize unfavorable interactions. For example, large groups attached to the purine core can influence the ring's pucker and the orientation of other substituents.
Electronic Effects: The electronic properties of substituents can modulate the molecular conformation. Electron-donating groups can influence local bond lengths and angles, while electron-withdrawing groups can alter the electron distribution and affect intermolecular interactions. nih.gov Studies on related systems show that even subtle changes, like substituting hydrogen with fluorine, can impact conformational preferences through stereoelectronic phenomena like the anomeric effect. wikipedia.org
Intramolecular Interactions: Non-covalent interactions within the molecule, such as hydrogen bonds or CH⋯π interactions, can stabilize specific folded conformations. nih.gov In substituted cyclic peptides, for instance, electron-donating substituents on a phenylalanine residue were found to strengthen a CH⋯π interaction, promoting a folded peptide structure by reducing the entropic cost of folding. nih.gov A similar principle could apply to substituted dihydropurines, where interactions between a substituent and one of the rings could favor a particular conformer.
Table 2: Influence of Substituent Type on Molecular Conformation
| Substituent Type | Example Group | Primary Influence | Conformational Outcome |
|---|---|---|---|
| Bulky Alkyl | Isobutyl | Steric Hindrance | Can induce nonplanar conformations to relieve strain. |
| Aromatic | Phenyl, Phenoxy | π-π Interactions, Sterics | Enables potential intramolecular π-stacking; bulkiness contributes to specific conformations. |
| H-Bond Donor/Acceptor | Morpholine, Hydroxyl | Hydrogen Bonding | Can form intramolecular H-bonds, stabilizing a folded structure; influences intermolecular interactions. science.gov |
| Electron-Donating | Methoxy, Methyl | Electronic/Stereoelectronic | Can strengthen CH⋯π interactions, reducing side-chain flexibility and favoring specific folded states. nih.gov |
Intermolecular Interactions and Potential for Self-Assembly
The presence of N-H groups in the imidazole (B134444) ring and the N-H and O-H groups in the dihydropyrimidine-ol moiety makes the molecule an excellent candidate for forming strong intermolecular hydrogen bonds. Drawing parallels from studies on NH-pyrazoles, which are also five-membered nitrogen heterocycles, it is likely that 5,7-dihydro-4H-purin-6-ol can form self-assembled structures such as dimers, trimers, or infinite chains through N-H···N or N-H···O hydrogen bonds. nih.gov These interactions are fundamental to the crystal packing and self-assembly of many nitrogenous heterocyclic compounds. researchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 5,7-dihydro-4H-purin-6-ol |
| Purine |
| Phenylalanine |
| NH-pyrazoles |
Spectroscopic Elucidation and Structural Analysis of 5,7 Dihydro 4h Purin 6 Ol
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Correlation with Molecular Vibrational Modes
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Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For purine (B94841) derivatives like hypoxanthine (B114508), HRMS is instrumental in confirming their molecular formula. royalsocietypublishing.orgroyalsocietypublishing.org For instance, the elemental composition of isotopically labeled [¹⁵N₄]-hypoxanthine has been confirmed using HRMS. royalsocietypublishing.org The high-resolution mass spectrum allows for the calculation of the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated from its elemental formula (C₅H₄N₄O for unlabeled hypoxanthine).
| Technique | Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Determination | Precise mass-to-charge ratio (m/z), enabling confirmation of the molecular formula. |
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique provides valuable information about the connectivity of atoms within the molecule. In positive-ion mode, protonated 9H-purin-6-ol (a tautomer of 5,7-dihydro-4H-purin-6-ol) with a mass-to-charge ratio (m/z) of 137 is a known fragment from the analysis of larger molecules like the antiviral drug didanosine. nih.gov
Studies on the dissociative electron attachment (DEA) to gas-phase hypoxanthine have identified several fragment anions. The most prominent fragmentation pathway is the loss of a hydrogen atom, resulting in the (Hypoxanthine - H)⁻ anion at m/z 135. aip.org Other observed anionic fragments and their corresponding m/z values are detailed in the table below. aip.org
| Precursor Ion | Fragmentation Method | Major Fragment Ions (m/z) | Proposed Fragment Structure/Loss |
| Hypoxanthine (m/z 136) | Dissociative Electron Attachment (DEA) | 135 | (Hypoxanthine - H)⁻ |
| 110 | (Hypoxanthine - C₂H₂N)⁻ | ||
| 108 | (Hypoxanthine - N₂H₂)⁻ | ||
| 92 | C₄H₂N₃⁻ | ||
| 66 | C₃N₂O⁻ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure and the presence of chromophores.
| Solvent/Condition | Absorption Maximum (λmax) | Reference |
| Aqueous Solution | ~250 nm | researchgate.net |
| pH 9 | Isosbestic point at 288 nm | acs.org |
The UV-Vis absorption spectrum of 5,7-dihydro-4H-purin-6-ol is sensitive to changes in pH due to the protonation or deprotonation of the molecule. mdpi.comresearchgate.net Studies have shown that under neutral pH conditions, the spectra of nucleobases and their corresponding nucleosides can be quite similar. mdpi.com However, under alkaline conditions, changes in the spectral properties become more pronounced. For instance, in the phosphorolysis of inosine (B1671953) to hypoxanthine at pH 9, an isosbestic point is observed at 288 nm, indicating a clear transition between the two species. acs.org The maximum difference in extinction coefficients between the reactant and product under these conditions is at 304 nm. acs.org The interaction of hypoxanthine with nanoparticles has also been shown to be pH-dependent, with UV-visible absorption studies revealing red shifts in the absorption bands in the presence of the nanoparticles. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. The crystal structure of hypoxanthine has been determined in various forms, including as salts and in complex with other molecules. iucr.orgiucr.orgacs.orgnih.govrcsb.org
In the crystal structure of hypoxanthine gold(III) tetrachloride dihydrate, the hypoxanthine moiety exists as a cation and is essentially planar. iucr.org The bond lengths and angles are in good agreement with those reported for hypoxanthine hydrochloride monohydrate. iucr.org The crystal packing is characterized by hydrogen bonding interactions, with hypoxanthine cations linked via N-H···N and N-H···O hydrogen bonds. iucr.org
In salts of hypoxanthine with 5-sulfosalicylate and perchlorate, the hypoxanthine molecule is protonated at the N7 position of the purine ring. iucr.org The crystal structures are stabilized by a network of hydrogen bonds and π-π stacking interactions, leading to the formation of supramolecular sheets. iucr.org For example, in the 5-sulfosalicylate salt, protonated hypoxanthine cations form base pairs with other symmetry-related cations through N-H···O hydrogen bonds, creating an R²₂(8) ring motif. iucr.org
The table below summarizes key crystallographic information for a hypoxanthine-containing crystal structure.
| Compound | Space Group | Unit Cell Dimensions | Key Structural Features |
| Hypoxanthine gold(III) tetrachloride dihydrate | P2₁/c | a = 7.767 Å, b = 11.338 Å, c = 15.678 Å, β = 97.47° | Planar hypoxanthine cation, N-H···N and N-H···O hydrogen bonding. iucr.org |
| 6-oxo-1,9-dihydropurin-7-ium 5-sulfosalicylate dihydrate | - | - | Hypoxanthine protonated at N7, N-H···O hydrogen bonds forming an R²₂(8) ring motif. iucr.org |
Crystal Packing and Intermolecular Interactions
The crystal structure of purine analogs is predominantly dictated by a network of intermolecular hydrogen bonds. In the case of xanthine (B1682287), extensive hydrogen bonding is observed, leading to a layered structure. acs.org Molecules within a layer are connected through a series of N-H···N and N-H···O hydrogen bonds. acs.org Specifically, the imidazole (B134444) rings participate in N-H···N interactions, while the pyrimidinedione moieties are linked by N-H···O bonds. acs.org The layers are then stacked with a separation of approximately 3.2 Å, indicative of van der Waals interactions. acs.org
Given the structural similarities, 5,7-dihydro-4H-purin-6-ol is expected to exhibit a comparable hydrogen-bonding pattern, forming planar sheets. The N1-H and N7-H protons, as well as the N9-H proton of the imidazole ring, would act as hydrogen bond donors, while the nitrogen atoms (N3) and the exocyclic oxygen atom at C6 would serve as acceptors. This would likely result in a highly stable, crystalline solid.
The crystallographic data for xanthine, which can be considered representative for a preliminary analysis of 5,7-dihydro-4H-purin-6-ol, is presented below.
Interactive Data Table: Crystallographic Data for Xanthine
| Parameter | Value |
| Chemical Formula | C₅H₄N₄O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.365 |
| b (Å) | 16.543 |
| c (Å) | 4.902 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 678.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.763 |
| Data obtained for xanthine (3,7-dihydropurine-2,6-dione), a close structural analog of 5,7-dihydro-4H-purin-6-ol. |
Biochemical Role and Enzymatic Interactions of Dihydropurines in Non Human Systems
Integration into Purine (B94841) Metabolic Pathways (Non-Human Models)
The metabolism of purines is a fundamental biological process, encompassing their synthesis from simple precursors (de novo synthesis), their breakdown (catabolism), and their recycling from degradation products (salvage pathways). Dihydropurines, such as 5,7-dihydro-4H-purin-6-ol, represent a class of purine analogs whose integration into these pathways is of significant interest for understanding metabolic regulation and for the development of therapeutic agents.
The de novo synthesis of purine nucleotides is a complex and energy-intensive pathway that culminates in the formation of inosine (B1671953) monophosphate (IMP). uniprot.org This pathway involves a series of enzymatic steps that build the purine ring structure onto a ribose-5-phosphate (B1218738) scaffold. While dihydropurines are not typically considered standard intermediates in the canonical de novo pathway, the chemical structure of 5,7-dihydro-4H-purin-6-ol, a reduced form of hypoxanthine (B114508), suggests a potential for interaction with this pathway.
In some non-human systems, and under specific metabolic conditions such as folate stress, intermediates in purine biosynthesis can accumulate. nih.gov For instance, 5-amino-4-imidazole carboxamide riboside 5'-triphosphate (ZTP), an intermediate in de novo purine biosynthesis, has been proposed as a signal of folate stress in Salmonella typhimurium. nih.gov While there is no direct evidence to suggest that 5,7-dihydro-4H-purin-6-ol acts as a natural precursor, synthetic dihydropurine derivatives have been utilized as intermediates in the laboratory synthesis of various purine compounds. researchgate.netresearchgate.net For example, 9-Boc-7,8-dihydropurine derivatives are stable intermediates that can be used to synthesize N-7 substituted purines. researchgate.net This highlights the chemical feasibility of dihydropurines participating in reactions that lead to the formation of functional purine structures.
Purine catabolism involves the sequential degradation of purine nucleotides to nucleosides and then to free purine bases, ultimately leading to the formation of uric acid in many organisms. msdmanuals.com The salvage pathways, conversely, recycle these bases and nucleosides back into the nucleotide pool, conserving energy. mdpi.comnih.gov The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) is a key player in the salvage pathway, converting hypoxanthine and guanine (B1146940) back to their respective nucleotides. mdpi.com
Given that 5,7-dihydro-4H-purin-6-ol is a dihydrogenated analog of hypoxanthine, it is plausible that it could interact with enzymes of both catabolism and salvage. For example, it could potentially be a substrate or inhibitor of xanthine (B1682287) oxidase, the enzyme that catalyzes the oxidation of hypoxanthine and xanthine. nih.gov Analogs of purine bases are known to be substrates for salvage pathway enzymes. For instance, the antineoplastic drug thioguanine, a sulfur analog of guanine, is converted to its active nucleotide form by HPRT. drugbank.com This suggests that 5,7-dihydro-4H-purin-6-ol could potentially be recognized by HPRT or other enzymes of the salvage pathway.
In some mangrove tree cells, under salt stress, the catabolism of purine compounds via xanthine is stimulated. researchgate.net This indicates that environmental stressors can alter the flux through purine metabolic pathways, potentially creating conditions where purine analogs could play a more significant role.
Modulation of Enzyme Activity by 5,7-dihydro-4H-purin-6-ol and its Analogs
The structural similarity of purine analogs to endogenous purines makes them prime candidates for modulating the activity of a wide range of enzymes. This can occur through inhibition, activation, or by serving as a substrate for enzymatic reactions.
Purine analogs have been extensively studied as enzyme inhibitors. The mechanisms of inhibition can vary, from simple competitive inhibition to more complex time-dependent and irreversible inhibition. nih.gov A notable example of enzyme inhibition by compounds with a heterocyclic ring structure, though not purines themselves, is the inhibition of cyclooxygenase (COX) enzymes by non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org Some NSAIDs act as slowly reversible inhibitors of COX enzymes. nih.gov
While direct evidence for COX inhibition by 5,7-dihydro-4H-purin-6-ol is not available, the general principle of designing inhibitors based on the structure of the enzyme's natural substrate is well-established. For instance, diarylheterocyclic inhibitors have been developed as highly selective COX-2 inhibitors. nih.gov The inhibitory kinetics of such compounds are often complex, sometimes involving a three-step reversible mechanism. nih.gov
More directly related to purine analogs, they have been explored as inhibitors for various enzymes. For example, purine analogs have been investigated as inhibitors of katanin, a microtubule-severing enzyme, with potential applications in cancer therapy. researchgate.netnih.gov The transition state analog 1,6-dihydropurine (B13809356) ribonucleoside is a potent inhibitor of adenosine (B11128) deaminase. quizlet.com This suggests that the dihydro- nature of the purine ring can be critical for tight binding to the active site of certain enzymes.
The following table summarizes the inhibitory actions of some purine analogs on different enzymes:
| Purine Analog/Related Compound | Target Enzyme | Inhibition Type | Non-Human System/Context |
| 1,6-Dihydropurine ribonucleoside | Adenosine Deaminase | Transition-state analog | General biochemical studies |
| Purine Analogs (various) | Katanin | Potential inhibitors | In silico modeling |
| Purine Analogs (various) | Hypoxanthine phosphoribosyltransferase (HPRT) | Competitive | Trypanosoma cruzi |
| Thioguanine | Glutamine-5-phosphoribosylpyrophosphate amidotransferase | Pseudofeedback inhibition | General mechanism of action |
| Allopurinol (B61711) | Xanthine Oxidase | Inhibitor | General mechanism of action |
While enzyme inhibition by substrate analogs is more common, there are instances where such compounds can act as activators. For example, the dihydropyridine (B1217469) calcium channel blocker felodipine (B1672334) has been shown to activate protein kinase C in vitro. nih.gov This activation was dependent on the presence of phospholipid but not diacylglycerol. nih.gov Although dihydropyridines are structurally distinct from dihydropurines, this finding illustrates that small molecules can enhance enzyme activity. The possibility of 5,7-dihydro-4H-purin-6-ol or its analogs activating certain enzymes, perhaps through allosteric mechanisms, cannot be ruled out, though specific examples are not readily found in the literature. Allosteric enzymes are often regulated by effector molecules that can be either activators or inhibitors. purdue.edu
The identification of enzyme targets for a given compound is crucial for understanding its biological effects. Structure-based approaches are powerful tools in this endeavor. nih.govmdpi.com These methods utilize the three-dimensional structure of a potential target enzyme to predict how a ligand, such as a purine analog, might bind. mdpi.com
For example, the crystal structure of hypoxanthine phosphoribosyltransferase (HPRT) from Trypanosoma cruzi has been used to guide the design of inhibitors. nih.gov By analyzing the interactions between the enzyme and various purine analogs, researchers can identify key structural features that determine binding affinity and selectivity. nih.gov Modifications at positions 6 and 8 of the purine ring were found to be important for binding to HPRT. nih.gov
Similarly, computational methods like high-throughput virtual screening and molecular docking have been employed to identify potential purine-type inhibitors of the enzyme katanin from a large database of compounds. researchgate.netnih.gov These in silico approaches can rapidly screen vast chemical libraries to prioritize candidates for further experimental testing. nih.gov Molecular dynamics simulations can then be used to understand how the binding of a ligand alters the conformation and dynamics of the target enzyme. nih.gov Such approaches could be applied to 5,7-dihydro-4H-purin-6-ol to predict its potential enzyme targets and guide the experimental validation of these interactions.
Interactions with Biological Macromolecules (Non-Human Context)
Ligand Binding to Receptors (e.g., P2X7 receptor antagonism for related compounds)
The purinergic system, a complex network of mediators, receptors, transporters, and enzymes, is a key area of pharmacological research. nih.gov Extracellular nucleotides and nucleosides initiate purinergic signaling, which plays a crucial role in various physiological and pathological processes. nih.gov The P2X7 receptor, an ATP-gated cation channel, is a significant component of this system, particularly in the context of inflammation. plos.orgvietnamjournal.ru Its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory responses. plos.org Consequently, P2X7 receptor antagonists are being extensively investigated for their therapeutic potential in a range of conditions, including neuroinflammation, neurodegenerative diseases, and chronic pain. plos.orgvietnamjournal.runih.gov
In non-human models, various compounds have been evaluated for their P2X7 receptor antagonism. For instance, in mouse models of Huntington's disease, the administration of the P2X7 antagonist Brilliant Blue-G demonstrated therapeutic effects by preventing neuronal apoptosis and mitigating disease symptoms. nih.gov Similarly, in a rat model of traumatic brain injury, the selective P2X7 antagonist JNJ-47965567 showed improvements in neurological and inflammatory parameters. nih.gov Another purine derivative, ITH15004, was identified as a potent compound in reducing IL-1β production in vitro. nih.gov
Studies in rat models have been instrumental in the pharmacokinetic profiling and clinical evaluation of P2X7 antagonists like A-740003 and A-438079, which have shown efficacy in reducing neuropathic and inflammatory pain. mdpi.com Furthermore, research on CNS-permeable P2X7 blockers such as AFC-5128 and JNJ-47965567 in rat kindling models suggests their potential in attenuating the development of seizures. plos.org While direct evidence for "5,7-dihydro-4H-purin-6-ol" as a P2X7 receptor antagonist is not explicitly detailed in the provided results, the extensive research on related purine derivatives highlights the importance of the purine scaffold in designing P2X7 receptor modulators. vietnamjournal.runih.govresearchgate.netnih.govfrontiersin.org
Table 1: Examples of P2X7 Receptor Antagonists in Non-Human Studies
| Compound | Model System | Observed Effects | Reference(s) |
|---|---|---|---|
| Brilliant Blue-G | Mouse model of Huntington's disease | Prevented neuronal apoptosis, attenuated body weight loss and motor-coordination deficits. | nih.gov |
| JNJ-47965567 | Rat model of traumatic brain injury | Improved neurological and inflammatory parameters. | nih.gov |
| ITH15004 | In vitro primary glial cultures | Reduced IL-1β production. | nih.gov |
| A-740003, A-438079 | Rat models of pain | Reduced neuropathic and inflammatory pain. | mdpi.com |
| AFC-5128, JNJ-47965567 | Rat kindling model | Delayed kindling development, reduced Iba 1 and GFAP immunoreactivity in the hippocampus. | plos.org |
Nucleic Acid Recognition and Interaction (e.g., DNA biosynthesis inhibition for purine conjugates)
Purine analogs and their conjugates are well-recognized for their ability to interfere with nucleic acid metabolism, a property that is harnessed for therapeutic purposes, particularly in cancer and virology. mdpi.comportlandpress.com Certain purine conjugates have been shown to act as inhibitors of DNA biosynthesis. mdpi.comresearchgate.net For example, a study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netmdpi.combenzoxazine demonstrated that these compounds exhibit significant cytotoxic activity against various tumor cell lines by blocking DNA biosynthesis. mdpi.com The presence of both the purine and difluorobenzoxazine fragments linked by a specific length of linker was found to be critical for this cytotoxic effect. mdpi.com
The mechanism of DNA biosynthesis inhibition by purine analogs often involves their metabolic conversion into active forms that can either be incorporated into DNA, leading to chain termination or dysfunction, or inhibit key enzymes in the de novo purine synthesis pathway. portlandpress.com For instance, the prodrug 6-mercaptopurine (B1684380) (6-MP) is metabolized to thioinosinic acid (6-TIMP), which inhibits several enzymes in the de novo purine synthesis pathway, ultimately leading to a deficiency in AMP and GMP and disrupting cell division. portlandpress.com Similarly, folate antimetabolites like lometrexol (B1675047) (DDATHF) specifically inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GART), an enzyme in the de novo purine synthesis pathway, without causing detectable DNA strand breaks. aacrjournals.org
While the direct interaction of "5,7-dihydro-4H-purin-6-ol" with nucleic acids is not explicitly detailed, the broader class of dihydropyrimidines, which share structural similarities, has been studied in this context. For example, 5R-5,6-dihydro-5-hydroxythymidine, a dihydrothymidine lesion, has been shown to destabilize duplex DNA. researchgate.net This highlights the potential for dihydropurine derivatives to also interact with and affect the stability and function of nucleic acids.
Cellular and Molecular Mechanisms of Action (Non-Human Cellular Models)
Perturbation of Cellular Signaling Pathways
Dihydropurine derivatives and related compounds can exert their effects by modulating various cellular signaling pathways. In the context of cancer, some purine derivatives act as inhibitors of cyclin-dependent kinases, which are crucial regulators of the cell cycle. mdpi.com The P2X7 receptor, a target for many purine-based compounds, is known to activate the NLRP3 inflammasome and caspase-1, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.com Antagonism of this receptor can therefore disrupt these inflammatory signaling cascades. plos.orgnih.gov
In non-human cellular models, the effects of these compounds on signaling pathways are actively investigated. For instance, in a study using T98G glioblastoma multiforme cells, a geranyl-substituted analog of machaeridiol demonstrated strong inhibition of several cancer-related signaling pathways, including Smad, Myc, and Notch. mdpi.com Furthermore, the neuroprotective effects of some compounds are linked to their ability to activate specific signaling pathways. For example, 5,7-Dihydroxychromone has been shown to protect SH-SY5Y cells against oxidative stress by activating the Nrf2/ARE pathway. nih.gov
Effects on Gene Expression and Protein Regulation
The modulation of cellular signaling pathways by dihydropurines and their analogs can subsequently lead to changes in gene expression and protein regulation. Studies comparing gene expression profiles between human and non-human primate brains have revealed that a significant number of genes are more highly expressed in humans, suggesting extensive modifications in cerebral physiology and function. nih.gov This highlights the potential for compounds that interact with cellular machinery to have profound effects on gene expression.
In non-human primate models, research into gene editing has shown the potential for durable expression of therapeutic genes. iecure.com This indicates that targeted interventions can lead to long-term changes in protein production. Furthermore, studies on GABP-regulated genes in non-human primates have identified thousands of genes whose expression is altered upon knockdown of the GABP transcription factor. nih.gov While direct studies on the effect of "5,7-dihydro-4H-purin-6-ol" on gene expression are not available in the provided results, the known interactions of related compounds with signaling pathways and cellular machinery suggest that it could influence the expression of various genes and the regulation of their protein products.
Modulation of Oxidative Stress (e.g., antioxidant properties for related compounds)
A number of dihydropyridine derivatives, which are structurally related to dihydropurines, have been reported to possess antioxidant properties. gavinpublishers.com These compounds can neutralize reactive oxygen species (ROS), which are byproducts of normal cellular respiration and can cause significant cell damage. gavinpublishers.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby preventing the propagation of oxidative chain reactions. gavinpublishers.comnih.gov
For example, certain 1,4-dihydropyridine (B1200194) derivatives have shown significant relative antioxidant activity in β-carotene/linoleic acid assays. gavinpublishers.com The presence of electron-donating groups on the aromatic rings of these compounds was found to enhance their antioxidant capacity. gavinpublishers.com Similarly, long-chain unsaturated acylcholines have been shown to bind free radicals and reduce cytotoxicity induced by hydrogen peroxide in human neuroblastoma cells. researchgate.net The antioxidant properties of some compounds are also linked to their ability to activate cellular defense mechanisms. For instance, 5,7-Dihydroxychromone exerts its neuroprotective effects by inducing the translocation of Nrf2 to the nucleus, which in turn upregulates the expression of Nrf2-dependent antioxidant genes. nih.gov While the specific antioxidant properties of "5,7-dihydro-4H-purin-6-ol" are not detailed, the known antioxidant activities of related heterocyclic compounds suggest a potential for this compound to also modulate oxidative stress. researchgate.netmdpi.comjmbfs.org
Computational Chemistry and in Silico Modeling of 5,7 Dihydro 4h Purin 6 Ol
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fiveable.me It is instrumental in studying the interactions between ligands and proteins, providing insights into binding modes and affinities that are fundamental for applications in drug discovery and molecular biology. fiveable.mespringernature.com
Prediction of Binding Modes and Affinities
Molecular docking and related computational methods have been employed to predict how isoguanine (B23775) and its derivatives bind to various biological targets, particularly nucleic acid structures. Isoguanine is recognized for its unique self-complementary hydrogen bonding edges, which allow it to form base pairs and higher-order structures like tetrads. researchgate.netresearchgate.net
Studies have investigated the binding of isoguanine within non-natural Hachimoji DNA base pairs, specifically the isoguanine:1-methylcytosine (B:S) pair. acs.orgnih.gov Computational analyses show that these non-natural pairs can interact more strongly than natural Watson-Crick pairs. nih.gov The binding affinity of ligands to proteins is quantified by the binding free energy, which can be estimated using scoring functions in molecular docking or more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI). researchgate.net
Experimental and computational studies on the interaction of isoguanine-containing DNA complexes with proteins like heme have provided specific binding affinity data. For instance, an isoguanine-pentaplex was found to bind to heme with a dissociation constant (Kd) of 1.28 ± 0.05 μM. oup.com In contrast, an isoguanine-quadruplex showed very low affinity for heme in K+ solutions, indicating that the binding mode and resulting affinity are highly dependent on the specific structural conformation of the isoguanine assembly. oup.com
| Complex | Binding Partner | Dissociation Constant (Kd) [μM] | Buffer Condition |
|---|---|---|---|
| iG-pentaplex, (T8iG4T)5 | Heme | 1.28 ± 0.05 | Na+ buffer |
| G-quadruplex, (T8G4T)4 | Heme | 3.22 ± 0.43 | Na+ buffer |
Analysis of Key Intermolecular Contacts and Hydrogen Bonding
Hydrogen bonding is a dominant force in the molecular recognition of isoguanine. nih.gov Its structure contains self-complementary hydrogen bond donors and acceptors, which drive its self-assembly into complex supramolecular structures. researchgate.net High-order quantum mechanical analyses have been performed to dissect the energetic components of hydrogen bonding in isoguanine-containing base pairs. acs.orgnih.gov
These studies reveal that while electrostatic interactions are the most significant attractive component, the combined contribution of induction/polarization and London dispersion is nearly as large. nih.gov The analysis of the isoguanine-isocytosine (iG-iC) base pair, for example, is crucial for understanding why nature may have selected the canonical G-C pair for the genetic code. bohrium.com The hydrogen bonding pattern in isoguanine can be disrupted by tautomerism, where the molecule exists in different isomeric forms, potentially leading to incorrect base pairing. nih.gov
In the context of protein binding, the carbonyl group of a guanosine (B1672433) derivative was found to form a hydrogen bond with another guanosine in a G-quadruplex structure. nih.gov The substitution with an isoguanine derivative, which has an altered arrangement of carbonyl and amino groups, could disrupt this key hydrogen bond, leading to a decrease in the thermodynamic stability of the complex. nih.gov The supramolecular structure of isoguanine is stabilized not only by hydrogen bonding but also by π-π stacking interactions between the aromatic rings of adjacent bases. researchgate.net
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are essential for elucidating the intrinsic electronic properties of molecules like 5,7-dihydro-4H-purin-6-ol. imist.ma These methods provide a fundamental understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.net For isoguanine, DFT calculations have been used to optimize its geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net
A DFT study reported the HOMO-LUMO energy gap for the isoguanine molecule to be 4.180 eV, which suggests significant molecular stability. researchgate.net The energies of these orbitals are used to calculate various reactivity descriptors. For instance, the electronegativity, which describes the molecule's ability to attract electrons, was calculated to be 3.782 eV. researchgate.net The chemical hardness, a measure of resistance to change in electron distribution, was found to be 2.090 eV, further denoting molecular stability. researchgate.net The electrophilicity index, indicating the ability to accept electrons, was calculated at 3.421 eV. researchgate.net
| Property | Value |
|---|---|
| Optimized Energy | -542.683 Hartree |
| HOMO-LUMO Energy Gap | 4.180 eV |
| Electronegativity (χ) | 3.782 eV |
| Chemical Hardness (η) | 2.090 eV |
| Chemical Potential (μ) | -3.782 eV |
| Softness (S) | 0.478 eV-1 |
| Electrophilicity Index (ω) | 3.421 eV |
Electrostatic Potential and Charge Distribution Analysis
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net
For isoguanine, MEP analysis has shown that the hydrogen atoms represent electrophilic regions (positive potential), while the oxygen and nitrogen atoms are nucleophilic regions (negative potential). researchgate.net Natural Population Analysis (NPA) further quantifies this charge distribution, revealing that in the isoguanine molecule, the H13 atom has the largest positive charge, while the N6 atom carries the highest negative charge. researchgate.net This detailed charge distribution is critical for understanding and predicting the non-covalent interactions, such as hydrogen bonding, that govern isoguanine's binding behavior. researchgate.netpsu.edu
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov These simulations are particularly useful for studying the conformational changes, stability, and interaction dynamics of complex biological systems, including those involving isoguanine. medsci.cnnih.gov
MD simulations have been applied to study the photodynamics of different tautomers of isoguanine. rsc.org These simulations, combined with quantum chemical calculations, provided a mechanistic picture of how UV-excited isoguanine tautomers behave. rsc.org The results indicated that the more biologically relevant keto forms of isoguanine can become trapped in long-lived dark states, which could lead to destructive photochemistry, a factor that may have prevented its incorporation into canonical DNA and RNA. rsc.org
Conformational Sampling and Dynamics in Solvation
The conformational landscape of 5,7-dihydro-4H-purin-6-ol in a solvated environment is crucial for understanding its behavior and interactions. While direct studies on this specific molecule are limited, research on analogous purine (B94841) and dihydropyrimidine (B8664642) structures provides a framework for its likely dynamics.
Molecular dynamics (MD) simulations are a powerful tool for sampling the conformational space of molecules in solution. These simulations can reveal the preferred conformations, rotational barriers, and the influence of solvent molecules on the solute's structure. For purine analogs, the tautomeric equilibrium between different forms can be significantly influenced by the solvent environment. Computational studies on similar heterocyclic systems have shown that the presence of water molecules can stabilize certain tautomers through hydrogen bonding.
The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, is a key parameter in computational studies. Alchemical free energy calculation methods are robust approaches for determining these values from molecular simulations. Databases like FreeSolv provide experimental and calculated hydration free energies for a wide range of small molecules, which can serve as a benchmark for new calculations. For a molecule like 5,7-dihydro-4H-purin-6-ol, accurate calculation of its hydration free energy is essential for predicting its solubility and partitioning behavior.
Table 1: Representative Calculated Hydration Free Energies for Small Molecules from the FreeSolv Database
| Compound Name | Experimental ΔG (kcal/mol) | Calculated ΔG (kcal/mol) |
| Methane | 2.0 | 2.1 |
| Methanol | -5.1 | -5.2 |
| Benzene | -0.9 | -0.8 |
| Aniline | -4.9 | -5.0 |
This table presents a selection of data from the FreeSolv database to illustrate the accuracy of hydration free energy calculations.
Ligand-Protein Binding Dynamics and Stability
Understanding the dynamics and stability of the complex formed between 5,7-dihydro-4H-purin-6-ol and a target protein is fundamental for drug design. Molecular dynamics simulations are instrumental in elucidating the binding modes and the key interactions that stabilize the ligand-protein complex.
While specific protein targets for 5,7-dihydro-4H-purin-6-ol are not extensively documented in publicly available literature, studies on analogous purine derivatives offer valuable insights. For instance, in the context of purine nucleoside phosphorylase (PNP) inhibitors, molecular docking and MD simulations have been used to investigate the binding of acyclovir (B1169) analogs. These studies reveal the importance of hydrogen bonds and hydrophobic interactions in the binding pocket.
The stability of a ligand-protein complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of an MD simulation. A stable complex will exhibit minimal fluctuations in these values. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energy, providing a quantitative measure of binding affinity.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational strategies for discovering novel bioactive compounds and optimizing lead molecules.
Database Mining for Analog Discovery and Lead Optimization
Database mining involves searching large chemical databases for molecules with similar structures or properties to a query compound. For 5,7-dihydro-4H-purin-6-ol, this approach can be used to identify analogs with potentially improved biological activity or pharmacokinetic properties. Publicly accessible databases such as PubChem, ChEMBL, and ZINC contain millions of compounds that can be screened based on structural similarity to the dihydropurine scaffold.
Data mining techniques have been successfully applied to the study of dihydropurine derivatives. For example, a study on antitubercular agents utilized data mining to analyze structure-activity relationships among purine and 2,3-dihydropurine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.
For dihydropurine derivatives, QSAR studies have been employed to predict their antitubercular activity. In a typical QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| 1D Descriptors | Molecular Weight, Atom Count, LogP |
| 2D Descriptors | Topological Indices, Molecular Connectivity Indices |
| 3D Descriptors | van der Waals Surface Area, Dipole Moment |
This table provides examples of descriptors commonly used to build QSAR models.
De Novo Ligand Design Based on the Dihydropurine Scaffold (Pre-clinical, Conceptual)
De novo ligand design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. The dihydropurine scaffold of 5,7-dihydro-4H-purin-6-ol can serve as a starting point for designing new potential drug candidates.
Scaffold-based de novo design methods utilize a core molecular fragment (the scaffold) and add substituents or linkers to generate a library of new molecules. These generated molecules can then be evaluated for their predicted binding affinity to a target protein and other desirable properties. Deep learning-based generative models have emerged as powerful tools for scaffold-based drug design, capable of exploring vast chemical spaces to identify novel and potent compounds.
The conceptual process of de novo design based on the dihydropurine scaffold would involve:
Defining the binding site of a relevant biological target.
Positioning the dihydropurine scaffold within the binding site.
Using computational algorithms to grow fragments from the scaffold to fill the binding pocket and form favorable interactions.
Scoring and ranking the newly designed molecules based on their predicted affinity and drug-like properties.
While specific de novo design studies starting from 5,7-dihydro-4H-purin-6-ol are not yet published, the principles of this approach are well-established and could be readily applied to this scaffold.
Advanced Analytical Methodologies for Dihydropurine Detection in Biological Systems Non Human
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of isoguanine (B23775) and its derivatives from complex biological samples. The choice of technique depends on the analyte's properties, the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine (B94841) metabolites. Its versatility is enhanced by coupling it with various detection modes.
UV Detection: HPLC with Ultraviolet (UV) detection is a common method for analyzing compounds that possess a chromophore. nih.gov Purines, including isoguanine, absorb UV light, allowing for their detection. spectroscopyonline.com The method can be used for the simultaneous determination of multiple purines and their precursors. nih.gov However, its sensitivity can be limited, and co-eluting compounds from a complex matrix can interfere with quantification. spectroscopyonline.com
Electrochemical Detection (ECD): For electrochemically active compounds like isoguanine, HPLC coupled with electrochemical detection (HPLC-ECD) offers a highly sensitive and selective alternative. gmi-inc.comlcms.cz This method measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. gmi-inc.com HPLC-ECD is considered one of the simplest and safest methods for measuring a limited number of electroactive oxidized bases and nucleosides. researchgate.net It can achieve very low detection limits, often in the picomolar range, and can eliminate matrix interferences through the selective detection of electroactive analytes. gmi-inc.comlcms.cz For instance, HPLC-ECD has been successfully applied to quantify oxidation products like 8-oxo-7,8-dihydroguanosine in rat brain, liver, and muscle tissue. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high separation efficiency and definitive identification capabilities. uspceu.es However, for non-volatile compounds like purines, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, offering both high-resolution separation and specific identification.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most accurate and versatile approach for analyzing oxidatively damaged nucleobases in biological samples. researchgate.net This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
Isotope dilution LC-MS/MS, in particular, is a gold-standard method for quantification. This approach involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹⁵N₅-labeled isoguanosine) to the sample as an internal standard. enghusen.dk This allows for precise correction for any sample loss during preparation and for variations in instrument response. Using this method, isoguanosine (B3425122) (the ribonucleoside of 5,7-dihydro-4H-purin-6-ol) was successfully identified and quantified for the first time in RNA from mouse liver samples. researchgate.netrsc.orgtandfonline.com The study noted that isoguanine could not be detected as the 2'-deoxyribonucleoside in mouse liver DNA. researchgate.nettandfonline.com The high specificity of LC-MS/MS is crucial for distinguishing between structurally similar purine isomers and avoiding interference from the biological matrix. mdpi.com
Table 1: Research Findings on LC-MS/MS Detection of Isoguanosine in Mouse Liver
| Parameter | Finding | Source |
| Analyte | Isoguanosine (ribonucleoside of 5,7-dihydro-4H-purin-6-ol) | researchgate.nettandfonline.com |
| Matrix | Mouse Liver RNA | researchgate.nettandfonline.com |
| Method | Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) | rsc.orgenghusen.dk |
| Key Observation | Isoguanosine levels were identical to or exceeded those of 8-oxo-7,8-dihydroguanosine. | researchgate.nettandfonline.com |
| Related Finding | The 2'-deoxyribonucleoside of isoguanine was not detected in mouse liver DNA. | researchgate.nettandfonline.com |
Capillary Electrophoresis (CE) is an advanced analytical technique that separates molecules based on their size-to-charge ratio in a narrow capillary under the influence of a high electric field. labmanager.comclinicallab.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing polar and ionic metabolites in complex biological samples with very small volume requirements. ceu.esnih.gov
CE-MS has been effectively used in non-human primate studies to investigate metabolic differences. For example, it was employed to measure the concentrations of purine metabolites in the prefrontal cortex, cerebellum, and primary visual cortex of chimpanzees and macaques. elifesciences.org This technique is particularly well-suited for the profiling of amino acids, nucleotides, and other small, charged molecules that are central to metabolism. nih.govnih.gov The high separation efficiency and fast analysis times make CE-MS a valuable platform in comparative metabolomics research. labmanager.comdiva-portal.org
Sample Preparation Strategies for Biological Matrices (Non-Human)
Effective sample preparation is a critical prerequisite for the successful analysis of 5,7-dihydro-4H-purin-6-ol in complex non-human biological matrices such as tissues and biofluids. The goal is to extract and concentrate the analyte while removing interfering substances like proteins, salts, and lipids that can compromise the analytical results. biotage.combiotage.com
For solid tissue samples , such as rat or mouse liver, a common approach involves initial homogenization of the tissue. researchgate.netenghusen.dk This is often followed by extraction using protein denaturing agents like guanidine (B92328) thiocyanate (B1210189) and phenol/chloroform to isolate total RNA and DNA. researchgate.net Subsequent enzymatic hydrolysis, using enzymes such as nuclease P1 and alkaline phosphatase, is then performed to break down the nucleic acids into their constituent nucleosides for analysis. enghusen.dk
For liquid biological samples , a variety of extraction techniques can be employed. biotage.comSolid-Phase Extraction (SPE) is a widely used method that offers good selectivity for purifying and concentrating purines from liquid samples. researchgate.net It utilizes a solid sorbent material to selectively retain the analytes of interest while matrix components are washed away. psu.edu Different types of SPE cartridges, such as strong cation-exchange columns, can be used for the selective extraction of purine metabolites. researchgate.netagriculturejournals.cz Other common techniques include Liquid-Liquid Extraction (LLE) , which separates compounds based on their differential solubilities in two immiscible liquids, and Protein Precipitation , often using acetonitrile (B52724), to remove proteins from samples like plasma. biotage.combiotage.com
Table 2: Overview of Sample Preparation Techniques for Purine Analysis in Non-Human Biological Samples
| Technique | Principle | Target Matrix | Purpose | Source(s) |
| Homogenization & Enzymatic Hydrolysis | Mechanical disruption of tissue followed by enzymatic breakdown of nucleic acids. | Solid Tissues (e.g., liver, brain) | To liberate nucleosides from DNA/RNA for analysis. | researchgate.netenghusen.dk |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Liquid Samples (e.g., plasma, urine) | Purification, concentration, and selective isolation of purines. | researchgate.netpsu.eduagriculturejournals.cz |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Biofluids | Removal of interfering substances based on solubility. | biotage.combiotage.com |
| Protein Precipitation | Use of a solvent (e.g., acetonitrile) to precipitate and remove proteins. | Plasma, Serum | Deproteination of sample to prevent analytical column clogging and ion suppression. | biotage.com |
| Filtration | Passing the sample through a micro-pore filter. | Liquid Samples | Removal of particulate matter. | biotage.combiotage.com |
Extraction and Purification Protocols
The initial and critical step in the analysis of 5,7-dihydro-4H-purin-6-ol from biological samples is the effective extraction and purification of the analyte from the complex matrix. researchgate.net Biological samples, such as plasma, urine, or tissue homogenates, contain a multitude of endogenous substances like proteins, lipids, and salts that can interfere with the analysis. researchgate.net The primary goal of sample preparation is to remove these interfering components while efficiently recovering the target analyte. researchgate.netslideshare.net
Several techniques are employed for the extraction and purification of purine compounds from non-human biological samples:
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net The choice of solvents is critical and depends on the polarity and solubility of 5,7-dihydro-4H-purin-6-ol. A common approach involves adjusting the pH of the aqueous biological sample to optimize the partitioning of the purine into an organic solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE has become a widely used and often automated method for sample cleanup and concentration. celerion.comnih.gov It utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte of interest while allowing interfering compounds to pass through. For polar compounds like dihydropurines, hydrophilic interaction liquid chromatography (HILIC) type sorbents can be particularly effective. celerion.com A specific example is the use of phenylboronic acid (PBA) SPE for the selective extraction of compounds with cis-diol functionalities, which can be applicable to certain purine nucleosides. celerion.com
Protein Precipitation (PP): This is a simpler and faster method often used for plasma or serum samples. nih.gov It involves adding a precipitating agent, such as acetonitrile or methanol, to denature and precipitate proteins. nih.gov While convenient, PP may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in the subsequent analysis. celerion.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS approach has been adapted for various analytes in complex matrices. nih.gov This method involves an initial extraction with an organic solvent followed by a cleanup step using a combination of salts and sorbents like primary-secondary amine (PSA) or C18. nih.gov
The selection of the most appropriate extraction protocol depends on factors such as the nature of the biological matrix, the concentration of the analyte, and the analytical technique to be used for detection.
Derivatization for Enhanced Detectability
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. creative-proteomics.com However, many purine compounds, including 5,7-dihydro-4H-purin-6-ol, are non-volatile due to the presence of polar functional groups like hydroxyl and amino groups. nih.govtcichemicals.com Therefore, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov
The most common derivatization technique for compounds with active hydrogens is silylation , specifically trimethylsilylation (TMS) . nih.govtcichemicals.com This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active protons on hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) group. nih.govtcichemicals.com This chemical modification reduces the polarity and increases the volatility of the compound. nih.gov For compounds containing carbonyl groups, a two-step derivatization involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives. nih.gov
Another derivatization reagent that has been used for the GC analysis of purines and pyrimidines is ethyl chloroformate (ECF). researchgate.net This reagent reacts with the amine and hydroxyl groups of the purine bases to form stable derivatives suitable for GC separation and detection. researchgate.net
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization of the target analyte.
Method Validation and Analytical Performance Metrics
To ensure the reliability and accuracy of the analytical data, the developed method for the detection of 5,7-dihydro-4H-purin-6-ol must undergo a thorough validation process. nih.govnih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. elementlabsolutions.com The key performance metrics evaluated during method validation include linearity, sensitivity, specificity, reproducibility, and robustness. nih.govnih.govresearchgate.net
Linearity, Sensitivity, and Specificity
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1.0 indicating a strong linear relationship. celerion.com
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. elementlabsolutions.com It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For GC-MS and LC-MS/MS methods, LODs and LOQs for purine-related compounds can be in the low nanomolar to micromolar range, depending on the specific compound and the complexity of the matrix. researchgate.net
Specificity: Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. elementlabsolutions.com In chromatographic methods like LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its specific mass transitions. mdpi.com
The following table provides an example of typical linearity and sensitivity data for the analysis of a related purine analog, ribavirin (B1680618), by LC-MS/MS. celerion.com
| Parameter | Value |
| Linear Range | 10.0 ng/mL - 1500 ng/mL |
| Regression Method | Linear |
| Weighting Factor | 1/X² |
| R-Squared | 0.9961 |
This table is based on data for ribavirin analysis and serves as an illustrative example of method validation parameters.
Reproducibility and Robustness
Reproducibility: This parameter, often assessed as precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net Reproducibility is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.comloesungsfabrik.de It provides an indication of the method's reliability during normal usage. loesungsfabrik.de For liquid chromatography methods, typical variations that are evaluated include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. loesungsfabrik.de For GC-MS methods, variations in oven temperature ramps, carrier gas flow rate, and derivatization conditions may be assessed. A robust method will show minimal changes in the results when these small variations are introduced. loesungsfabrik.de
The following table presents an example of reproducibility data for an analytical method. researchgate.net
| Parameter | Relative Standard Deviation (RSD, %) |
| Repeatability | 1.3% - 8.8% |
| Reproducibility | 2.1% - 14.5% |
This table illustrates typical ranges for repeatability and reproducibility and is not specific to 5,7-dihydro-4H-purin-6-ol.
Future Directions and Emerging Research Avenues for 5,7 Dihydro 4h Purin 6 Ol
Integrated Omics Approaches in Dihydropurine Research
The future of understanding the biological significance of molecules like 5,7-dihydro-4H-purin-6-ol lies in the integration of multiple high-throughput "omics" technologies. rsc.orgnih.govmdpi.com This holistic approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the compound's interactions within a biological system. nih.govnih.gov Such an approach moves beyond single-target identification to create a comprehensive network of the molecular pathways influenced by the compound. mdpi.comnih.gov
Metabolomics Profiling to Understand Endogenous Roles
Metabolomics, the large-scale study of small molecules or metabolites, stands as a critical tool for elucidating the endogenous functions of 5,7-dihydro-4H-purin-6-ol. By profiling the metabolome of cells or tissues in the presence and absence of this compound, researchers can identify subtle to significant shifts in metabolic pathways. mdpi.comcyberleninka.ru For instance, a metabolomics study on cerebrospinal fluid in schizophrenia has demonstrated the power of this technique to identify altered purine (B94841) metabolism, such as changes in 3,7-dihydropurine-2,6-dione (xanthine), highlighting the potential for similar approaches to uncover the role of other dihydropurines. mdpi.comhmdb.ca
A hypothetical metabolomics experiment could reveal if 5,7-dihydro-4H-purin-6-ol is a metabolic intermediate, a signaling molecule, or if it influences other metabolic pathways beyond purine metabolism. This could involve targeted analysis of known purine-related compounds or untargeted screening to discover novel metabolic connections.
Proteomics for Novel Target Identification
Chemoproteomics, a sub-discipline of proteomics, offers powerful methods for identifying the protein targets of small molecules. acs.orgprojectlyme.org Techniques such as activity-based protein profiling (ABPP) and thermal shift assays can be employed to identify proteins that directly bind to 5,7-dihydro-4H-purin-6-ol. thno.orgevotec.com These methods utilize chemical probes or assess changes in protein stability upon ligand binding to pinpoint interactions within a complex cellular lysate. thno.org A chemoproteomics approach using an analog of 5,7-dihydro-4H-purin-6-ol could uncover novel binding partners, including enzymes, receptors, or other proteins not previously associated with purine metabolism. acs.orgprojectlyme.org This would provide a crucial starting point for understanding its mechanism of action.
| Omics Approach | Potential Application for 5,7-dihydro-4H-purin-6-ol Research | Expected Outcome |
| Metabolomics | Untargeted profiling of cells treated with the compound. | Identification of metabolic pathways affected by the compound, revealing its potential endogenous role. |
| Proteomics | Chemoproteomic screening using a tagged analog of the compound. | Discovery of novel protein binding partners and direct targets. |
| Transcriptomics | RNA-sequencing of cells exposed to the compound. | Understanding the downstream effects on gene expression and regulatory networks. |
Exploration of Novel Biological Targets and Pathways beyond Known Purine Metabolism
While the structure of 5,7-dihydro-4H-purin-6-ol suggests a role in purine metabolism, its full biological activity may extend to other pathways. The exploration of novel targets is a key area for future research. Similar to how other heterocyclic compounds have been found to interact with unexpected targets, 5,7-dihydro-4H-purin-6-ol could modulate the activity of kinases, G-protein coupled receptors (GPCRs), or ion channels. nih.govacs.org For example, research has shown that 1,4-dihydropyridines can act on TRPA1 channels, a target outside their primary classification. nih.gov
Structure-activity relationship (SAR) studies, guided by computational modeling, could predict potential off-target interactions. Subsequent in vitro screening against diverse panels of receptors and enzymes would be necessary to validate these predictions and uncover novel biological functions.
Development of Optogenetic or Chemogenetic Tools Based on Dihydropurine Scaffolds
The fields of optogenetics and chemogenetics have revolutionized the study of cellular signaling by allowing precise spatial and temporal control over protein function. nih.govaddgene.org Optogenetics uses light to control genetically encoded, light-sensitive proteins, while chemogenetics employs engineered receptors that are activated by specific, otherwise inert small molecules. nih.govtocris.combiorxiv.org
The purine scaffold of 5,7-dihydro-4H-purin-6-ol could potentially be modified to create novel chemogenetic tools. addgene.org By designing a synthetic receptor that is exclusively activated by a derivative of this dihydropurine, researchers could selectively control specific signaling pathways in cells or even in living organisms. addgene.orgnih.gov This would be particularly valuable for dissecting the complex roles of purinergic signaling in health and disease. Similarly, photoswitchable purine analogs could be developed for optogenetic applications, enabling light-inducible control of purine-dependent processes. researchgate.net
Applications in Synthetic Biology and Metabolic Engineering
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govnih.govfrontiersin.org Purine metabolism is a fundamental cellular process, and the ability to precisely control it is of great interest.
5,7-dihydro-4H-purin-6-ol or its derivatives could be used to engineer novel metabolic pathways or to regulate existing ones. dovepress.com For instance, if the compound is found to inhibit a specific enzyme in the purine salvage pathway, it could be used to redirect metabolic flux towards the de novo synthesis pathway for the production of valuable purine derivatives. Furthermore, engineered microorganisms could be developed to produce 5,7-dihydro-4H-purin-6-ol as a platform chemical for the synthesis of other complex molecules.
Design of Chemical Probes for Fundamental Biological Investigations
Chemical probes are small molecules used to study and manipulate biological systems. oup.com A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. Developing 5,7-dihydro-4H-purin-6-ol into a chemical probe would require extensive research into its selectivity and potency for its biological target(s).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-dihydro-4H-purin-6-ol, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction using hypoxanthine derivatives as precursors. Protect reactive sites (e.g., hydroxyl groups) to avoid side reactions .
- Step 2 : Employ reflux conditions under an inert atmosphere (e.g., nitrogen) to enhance reaction efficiency .
- Step 3 : Purify the crude product via recrystallization using ethanol/water mixtures, followed by column chromatography with silica gel and a polar solvent system (e.g., methanol/dichloromethane) .
- Validation : Confirm purity via HPLC (≥95% purity threshold) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing 5,7-dihydro-4H-purin-6-ol?
- Methodology :
- NMR Analysis : Use - and -NMR in DMSO-d6 to resolve tautomeric forms and confirm regiochemistry. Compare chemical shifts with hypoxanthine derivatives .
- IR Spectroscopy : Identify key functional groups (e.g., -OH, C=O) via peaks near 3200–3400 cm (broad, O-H stretch) and 1650–1700 cm (C=O stretch) .
- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at 260 nm (purine absorbance) .
- Kinetic Analysis : Calculate half-life () using first-order kinetics. For acidic conditions (pH < 3), expect rapid hydrolysis of the purine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of 5,7-dihydro-4H-purin-6-ol?
- Methodology :
- Variable-Temperature NMR : Perform -NMR at 25°C, 40°C, and 60°C to observe tautomer equilibria. Use coalescence temperature to estimate energy barriers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) for different tautomers .
- X-ray Crystallography : Resolve solid-state tautomer dominance by analyzing bond lengths and angles in crystal structures .
Q. What strategies improve reaction yields in multi-step syntheses of substituted purine derivatives?
- Methodology :
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design can identify optimal conditions for Suzuki couplings .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. How can computational methods predict the biological interactions of 5,7-dihydro-4H-purin-6-ol with enzymatic targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding affinities with purine-metabolizing enzymes (e.g., xanthine oxidase). Validate predictions with in vitro enzyme inhibition assays .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-protein complexes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental pKa values for 5,7-dihydro-4H-purin-6-ol?
- Methodology :
- Experimental pKa Determination : Use potentiometric titration with a glass electrode in aqueous solutions. Compare results with spectrophotometric methods (e.g., UV-pH titration) .
- Theoretical Adjustments : Apply solvent correction models (e.g., COSMO-RS) to DFT-calculated pKa values. Account for tautomeric equilibria in aqueous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
